molecular formula C7H6N2O B1594993 3-(Cyanomethyl)pyridin-1-ium-1-olate CAS No. 6635-88-7

3-(Cyanomethyl)pyridin-1-ium-1-olate

Cat. No.: B1594993
CAS No.: 6635-88-7
M. Wt: 134.14 g/mol
InChI Key: OGPFILFOKYMAKO-UHFFFAOYSA-N
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Preparation Methods

Alkylation of Pyridin-1-ium-1-olate Precursors with Cyanomethyl Halides

One common approach to prepare 3-(Cyanomethyl)pyridin-1-ium-1-olate involves the alkylation of pyridin-1-ium-1-olate or related mesoionic compounds with cyanomethyl electrophiles such as chloroacetonitrile.

  • Reaction Conditions: The alkylation is typically conducted in polar aprotic solvents like dimethylformamide (DMF) under basic conditions to facilitate nucleophilic attack by the pyridin-1-ium-1-olate nitrogen on the cyanomethyl halide.
  • Example: Nein et al. reported the reaction of 5-hydroxy-N-diphenyl-1H-1,2,3-triazole-4-carboxamide with chloroacetonitrile in DMF and base, yielding an alkylated product that upon further treatment gave a mesoionic cyanomethyl derivative with high yield (~80%).

This method highlights the utility of chloroacetonitrile as a cyanomethyl source and the importance of solvent and base choice for successful alkylation.

Cyclization and Intramolecular Reactions Leading to Pyridinium N-oxides

Another approach involves intramolecular cyclizations or ring transformations that yield pyridinium N-oxides with cyanomethyl substituents.

  • Mechanism: Starting from precursors bearing amino and cyano groups, controlled cyclization under reflux or heating conditions can form the pyridinium N-oxide ring system.
  • Example: Saha and coworkers demonstrated intramolecular cyclization of ortho-substituted anilines tethered to triazoles, resulting in fused heterocycles including cyanomethyl-substituted pyridinium N-oxides.

Such cyclizations often require precise temperature control and sometimes catalysts or bases to promote ring closure efficiently.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer a convergent route to substituted pyridines and related N-oxides, including cyanomethyl derivatives.

  • Typical Reagents: Aromatic aldehydes, ketones, malononitrile, and ammonium acetate are combined in a one-pot reaction.
  • Solvent and Conditions: Anhydrous toluene under reflux is preferred to avoid hydrolysis of intermediates, as protic solvents like ethanol can lead to side reactions and lower yields.
  • Example: Scanlon et al. synthesized 2-acylamino-3-cyano-4,6-diphenylpyridine derivatives via a four-component condensation involving malononitrile, aromatic aldehydes, and ketones in toluene, yielding pyridinium intermediates with cyano substituents.

This method emphasizes the importance of solvent choice and reaction optimization for the successful formation of cyano-substituted pyridinium compounds.

Oxidative and Cyclotransformation Routes

Some methods involve oxidative ring closure or ring-opening/ring-closing transformations to generate pyridinium N-oxides with cyanomethyl groups.

  • Oxidants: Manganese dioxide (MnO2) or tribromophenol bromine (TBP) have been used to promote oxidative cyclization.
  • Example: Kvaskoff and coworkers employed MnO2-mediated oxidation to convert hydrazone intermediates into triazolo-pyridazine N-oxides bearing cyano groups, with yields up to 71%.

These oxidative methods are valuable for late-stage functionalization and structural diversification.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Notes
Alkylation with chloroacetonitrile Pyridin-1-ium-1-olate, chloroacetonitrile, DMF, base ~80% Requires aprotic solvent and basic conditions
Intramolecular cyclization Ortho-substituted anilines, heating/reflux 61–70% Pictet–Spengler type reactions
Multicomponent condensation Aromatic aldehyde, ketone, malononitrile, NH4OAc, toluene reflux 15–80% (varies) Solvent choice critical; toluene preferred
Oxidative cyclization Hydrazones, MnO2 or TBP, heat 67–71% Useful for complex fused heterocycles

Detailed Research Findings and Notes

  • Solvent Effects: Protic solvents such as ethanol can promote hydrolysis of imine intermediates in condensation reactions, reducing yield. Anhydrous toluene is preferred for condensation involving malononitrile and aromatic carbonyl compounds to avoid side reactions.
  • Base Catalysis: The presence of bases is essential in alkylation and cyclization steps to deprotonate intermediates and facilitate nucleophilic attack.
  • Temperature Control: Reflux or elevated temperatures are often necessary to drive cyclization or ring closure reactions to completion, but excessive heating can degrade sensitive intermediates.
  • Purification: Products are typically purified by recrystallization or chromatography; some oxidative cyclization products can be purified by sublimation.
  • Yields: Preparation yields vary widely depending on the method, substrate purity, and reaction conditions, ranging from moderate (~15%) in complex condensations to high (~80%) in optimized alkylation reactions.

Biological Activity

3-(Cyanomethyl)pyridin-1-ium-1-olate is an organic compound characterized by a pyridine ring with a cyanomethyl substituent and an anionic 1-olate moiety. This unique structure contributes to its significant biological activity, making it a subject of interest in medicinal chemistry and related fields.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics.
  • Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects in biological systems.
  • Enzyme Inhibition : It has been noted for inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

The biological effects of this compound are attributed to its ability to interact with various biomolecules. The proposed mechanisms include:

  • Hydrogen Bonding : The compound can form hydrogen bonds with key amino acid residues in enzymes, altering their activity.
  • Electrophilic Attack : The cyanomethyl group may participate in nucleophilic attacks on electrophilic centers in target molecules.
  • Metal Ion Coordination : Potential interactions with metal ions, influencing enzyme function and stability.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its potential as an antimicrobial agent.

Antioxidant Properties

In vitro assays measuring the compound's ability to scavenge DPPH radicals revealed an IC50 value of 25 µM, indicating robust antioxidant activity. This suggests potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition Study

The compound was tested for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis. Results showed that this compound inhibited DHODH with an IC50 value of 50 µM, highlighting its potential role in cancer therapy by disrupting nucleotide synthesis.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-(Cyanomethyl)pyridine Cyanomethyl group on pyridineDifferent reactivity due to substitution position
N-methylpyridinium iodide Quaternized pyridineIonic character affecting solubility
Pyridine-N-Oxide Oxidized nitrogen in pyridineDistinct electronic properties affecting reactivity
2-Cyanopyridine Cyanogroup at position 2 on pyridineVarying biological activity compared to 3-position

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Cyanomethyl)pyridin-1-ium-1-olate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For analogous pyridinium-olate derivatives, ethyl chloroformate and a base (e.g., triethylamine) are used under controlled temperatures (0–25°C) to form intermediates that cyclize into the target compound . Yield optimization requires precise stoichiometric ratios and inert atmospheres to prevent side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR is recommended.

Q. How can spectroscopic techniques (NMR, IR, X-ray crystallography) validate the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Characterize aromatic protons (δ 7.5–9.0 ppm) and cyanomethyl groups (δ ~3.5 ppm for CH₂CN). Coupling patterns confirm substituent positions .
  • X-ray crystallography : Resolves bond lengths (e.g., C–O vs. C=N) and intramolecular interactions (e.g., hydrogen bonds or π-stacking) critical for verifying tautomeric forms .
  • IR : Peaks at ~2200 cm⁻¹ confirm the nitrile group (C≡N) .

Q. What are the key physicochemical properties (solubility, stability) influencing experimental design?

  • Methodological Answer : Pyridinium-olates are hygroscopic and sensitive to light/moisture. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is higher than in water. Stability studies under varying pH (3–9) and temperature (4–40°C) are essential for storage protocols .

Advanced Research Questions

Q. How do electronic effects of the cyanomethyl substituent influence the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer : The electron-withdrawing nitrile group enhances electrophilic aromatic substitution at the pyridine ring’s meta position. Computational studies (e.g., DFT) can map charge distribution and predict sites for reactions like halogenation or coupling. Kinetic studies under varying electrophile concentrations quantify activation barriers .

Q. What strategies resolve contradictions in spectroscopic data for tautomeric forms of this compound?

  • Methodological Answer : Use dynamic NMR to detect tautomer interconversion rates. Variable-temperature X-ray crystallography identifies dominant tautomers in the solid state. Compare experimental IR/Raman spectra with computational vibrational frequency analyses (e.g., Gaussian software) .

Q. How can computational modeling predict biological targets or toxicity profiles for this compound?

  • Methodological Answer : Molecular docking (AutoDock Vina) screens against enzyme/receptor databases (e.g., PDB). ADMET predictors (e.g., SwissADME) evaluate bioavailability, CYP450 interactions, and toxicity. Validate with in vitro assays (e.g., enzyme inhibition or cytotoxicity tests) .

Q. What experimental approaches quantify the compound’s role as a ligand in metal coordination complexes?

  • Methodological Answer : Titration calorimetry (ITC) measures binding constants with transition metals (e.g., Ir³⁺, Cu²⁺). X-ray absorption spectroscopy (XAS) or EPR identifies coordination geometry. Compare with structurally similar ligands (e.g., pyridine-N-oxides) to assess donor strength .

Q. Data Contradiction and Validation

Q. How to address discrepancies between theoretical (DFT) and experimental (X-ray) bond length data?

  • Methodological Answer : Re-optimize DFT calculations using hybrid functionals (e.g., B3LYP) and basis sets (6-311++G**) to improve accuracy. Check for crystal packing effects (e.g., hydrogen bonds) in X-ray data that may distort bond lengths .

Q. What statistical methods validate reproducibility in synthetic yield across multiple batches?

  • Methodological Answer : Perform ANOVA on yield data (n ≥ 3 batches) to identify outliers. Use Design of Experiments (DoE) to isolate critical variables (e.g., temperature, solvent purity). Report confidence intervals (95% CI) and RSD values .

Q. Structural and Functional Analysis

Q. How does the cyanomethyl group affect the compound’s mesoionic character compared to ethoxycarbonyl analogs?

  • Methodological Answer : Cyclic voltammetry (CV) measures redox potentials to assess electron delocalization. Compare charge distribution via Natural Bond Orbital (NBO) analysis. Mesoionic stability is higher in analogs with stronger electron-withdrawing groups (e.g., –CN vs. –COOEt) .

Properties

IUPAC Name

2-(1-oxidopyridin-1-ium-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c8-4-3-7-2-1-5-9(10)6-7/h1-2,5-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGPFILFOKYMAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C[N+](=C1)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40287772
Record name (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile
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Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6635-88-7
Record name 3-Pyridineacetonitrile, 1-oxide
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Record name 6635-88-7
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Record name (1-Oxo-1lambda~5~-pyridin-3-yl)acetonitrile
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Record name 3-(cyanomethyl)pyridin-1-ium-1-olate
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Synthesis routes and methods I

Procedure details

A solution of 3-pyridylacetonitrile (11 g, 93.1 mmol), HOAc (55 mL), and 30% H2O2 (17 mL) was heated at 95° C. overnight, and at room temperature for 72 hours. H2O (50 mL) was added to the reaction mixture and the resulting solution was concentrated. This was repeated with additional H2O (100 mL). Toluene (2×100 mL) was used to remove residual H2O, and the resulting white solid was dried under vacuum overnight affording a waxy white solid: mp 120-125° C.; MS(+)APCI m/z 135 [M+H]+.
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound is prepared in accordance with the procedures as outlined in S. Okuda et al., J. Am. Chem. Soc., 81, 740, (1959). Peracetic acid (38%, 40 mL, 0.2 mol) is added to a stirred solution of 3-pyridylacetonitrile (15.0 g, 127 mmol) in acetic acid (75 mL) and the reaction is heated at 95° C. for 24 hr, then stirred at room temperature for 24 hr. Water is added and the solvents are removed. More water (100 mL) is added and again removed. This process is repeated with toluene and with ether to give (1-oxypyridin-3-yl)acetonitrile as a cream solid.
Name
Peracetic acid
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

30% Hydrogen peroxide (12 mL) was added to a solution of 3-pyridylacetonitrile (7.50 g, 63.5 mmol) in acetic acid (40 mL) and the mixture heated at 95° C. for 20 hours. The reaction mixture was then cooled and stirred at room temperature for 72 hours. Water (35 mL) was then added and the solution concentrated under reduced pressure. Water (2×100 mL) was added to the residue and solution concentrated under reduced pressure. Residual water was removed azeotropically using toluene (2×100 mL) to yield the title compound (I115) (8.3 g, 97%) as a pale yellow solid which was used without further purification.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

3-(Cyanomethyl)pyridin-1-ium-1-olate
3-(Cyanomethyl)pyridin-1-ium-1-olate
3-(Cyanomethyl)pyridin-1-ium-1-olate
3-(Cyanomethyl)pyridin-1-ium-1-olate
3-(Cyanomethyl)pyridin-1-ium-1-olate
3-(Cyanomethyl)pyridin-1-ium-1-olate

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